molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B585198
CAS No.: 920023-36-5
M. Wt: 282.137
InChI Key: ZNTOHWXQKHYBLX-UHFFFAOYSA-N
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Description

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom at the 5-position of the isobenzofuran ring. Spirocyclic compounds are known for their structural diversity and significant biological activities. The presence of a quaternary carbon and fused rings in the spiro system makes this compound particularly interesting for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be achieved through a one-pot reaction involving the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method provides good to high yields of the desired spirocyclic compounds.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the spirocyclic compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraone
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-dione

Uniqueness

5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of a bromine atom at the 5-position, which can significantly influence its reactivity and biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable compound for further research and development .

Properties

IUPAC Name

6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHWXQKHYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693455
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-36-5
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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